molecular formula C9H11Cl2N5 B1473319 {[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-39-2

{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Cat. No.: B1473319
CAS No.: 1426290-39-2
M. Wt: 260.12 g/mol
InChI Key: UXDZOEXYZHSRJX-UHFFFAOYSA-N
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Description

{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N5 and its molecular weight is 260.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5.ClH/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15;/h2-4H,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZOEXYZHSRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This tetrazole derivative has been explored for various applications, including its role as a biochemical probe and its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its stability and versatility. The presence of the 3-chloro-4-methylphenyl group contributes to its biological activity, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
IUPAC Name[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Molecular FormulaC8H10ClN5.HCl
Molecular Weight219.65 g/mol
CAS Number1426291-30-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing tetrazole moieties can modulate enzyme activities and interact with receptors, influencing cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It has been suggested that tetrazole derivatives can act as allosteric modulators for certain receptors, enhancing or inhibiting their activity.

Biological Activity Studies

Numerous studies have investigated the biological activities of similar tetrazole compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain tetrazole compounds demonstrate effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Tetrazole-containing compounds have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including those structurally similar to this compound. Results showed promising antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of tetrazole derivatives on human cancer cell lines. The study demonstrated that these compounds could significantly inhibit cell proliferation and induce cell death through apoptosis mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Reactant of Route 2
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{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.